molecular formula C10H20ClN B1285398 N-(Cyclopropylmethyl)cyclohexanamine hydrochloride CAS No. 99175-39-0

N-(Cyclopropylmethyl)cyclohexanamine hydrochloride

Cat. No.: B1285398
CAS No.: 99175-39-0
M. Wt: 189.72 g/mol
InChI Key: DUUJPGHIBRTMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropylmethyl group. This compound is often used in research settings and has various applications in chemistry and biology .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Future Directions

The future directions of research involving this compound are not clear from the available information. It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with cyclopropylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexanamine attacks the electrophilic carbon of cyclopropylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The product is then purified through crystallization or other separation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: It can participate in substitution reactions where the cyclopropylmethyl group or the amine group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

N-(Cyclopropylmethyl)cyclohexanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

    Biology: Employed in the study of biological systems, particularly in understanding the interactions of amine-containing compounds with biological targets.

    Medicine: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group and the amine functionality allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Cyclohexanamine: The parent compound without the cyclopropylmethyl substitution.

    N-Methylcyclohexanamine: A similar compound where the amine group is substituted with a methyl group instead of a cyclopropylmethyl group.

    N-Ethylcyclohexanamine: Another derivative with an ethyl group substitution.

Uniqueness: N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(cyclopropylmethyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)11-8-9-6-7-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUJPGHIBRTMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586377
Record name N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99175-39-0
Record name N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.